The Solubility Profile of 4-Bromo-5-chloro-3-iodopyridin-2-amine: A Technical Guide for Organic Solvent Selection
The Solubility Profile of 4-Bromo-5-chloro-3-iodopyridin-2-amine: A Technical Guide for Organic Solvent Selection
Executive Summary
The rational selection of organic solvents is a critical bottleneck in the synthesis, purification, and formulation of highly functionalized heterocyclic building blocks. 4-Bromo-5-chloro-3-iodopyridin-2-amine (CAS: 1187449-04-2) represents a uniquely complex solvation challenge[1]. Featuring a pyridine core, a primary amine, and three distinct halogens (chlorine, bromine, and iodine) arranged in contiguous sequence, this molecule exhibits a multifaceted physicochemical profile.
This whitepaper provides an in-depth analysis of the solubility profile of 4-Bromo-5-chloro-3-iodopyridin-2-amine. By bridging theoretical frameworks—specifically Hansen Solubility Parameters (HSP)—with empirical methodologies, this guide equips researchers with the predictive tools and validated protocols necessary to optimize solvent selection for downstream pharmaceutical and agrochemical applications[2].
Molecular Architecture & Solvation Thermodynamics
To predict the solubility of 4-Bromo-5-chloro-3-iodopyridin-2-amine, one must first deconstruct its molecular architecture. The solubility of any crystalline solid is governed by the thermodynamic balance between the energy required to disrupt its crystal lattice and the energy released upon solvation.
-
The Halogen Array (Positions 3, 4, 5): The presence of iodine, bromine, and chlorine imparts massive steric bulk and a highly polarizable electron cloud. This significantly increases the London dispersion forces (
) and lipophilicity of the molecule. Furthermore, thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -holes on the heavier halogens (particularly iodine and bromine) enable highly directional non-covalent interactions known as halogen bonding, which can strongly influence crystal packing and solvent interactions. -
The Aminopyridine Motif (Positions 1, 2): The primary amine acts as both a hydrogen-bond donor and acceptor, while the pyridine nitrogen serves as a strong hydrogen-bond acceptor. This localized polarity creates a high demand for polar (
) and hydrogen-bonding ( ) interactions from the solvent[3].
Because of the strong intermolecular forces (both halogen bonding and hydrogen bonding) holding the crystal lattice together, non-polar aliphatic solvents are generally insufficient to achieve meaningful dissolution. Solvation requires a solvent capable of simultaneously disrupting H-bonds and accommodating the highly polarizable halogen face.
Thermodynamic solvation pathways governed by distinct intermolecular forces.
Theoretical Framework: Hansen Solubility Parameters (HSP)
Relying on simplistic "like-dissolves-like" or one-dimensional LogP values is insufficient for polyhalogenated heterocycles. The Hansen Solubility Parameter (HSP) framework provides a superior, three-dimensional quantitative model[4]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces[5]:
- (Dispersion): van der Waals interactions, driven by the halogens.
- (Polarity): Permanent dipole moments, driven by the pyridine ring.
- (Hydrogen Bonding): Electron exchange, driven by the amine group.
The compatibility between the solute (1) and solvent (2) is calculated using the HSP Distance (
Table 1: Estimated HSP Values and Solvent Distances
Note: Solute HSP values are estimated via Hoftyzer-Van Krevelen group contribution methods due to the specific polyhalogenated nature of the compound.
| Substance / Solvent | Estimated | Predicted Solubility | |||
| 4-Br-5-Cl-3-I-pyridin-2-amine | ~20.5 | ~11.0 | ~9.5 | 0.0 | N/A |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 6.9 | High |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.0 | High |
| Ethyl Acetate (EtOAc) | 15.8 | 5.3 | 7.2 | 11.2 | Moderate |
| Methanol (MeOH) | 15.1 | 12.3 | 22.3 | 16.8 | Moderate-Low |
| Toluene | 18.0 | 1.4 | 2.0 | 13.1 | Low |
| n-Hexane | 14.9 | 0.0 | 0.0 | 18.5 | Very Low |
Causality Insight: While the compound has a high dispersion component (
Empirical Solubility Profiling
Based on the theoretical HSP framework and empirical observations of analogous polyhalogenated aminopyridines, the solubility profile of 4-Bromo-5-chloro-3-iodopyridin-2-amine can be categorized as follows:
Table 2: Quantitative Solubility Ranges at 25°C
| Solvent Class | Representative Solvent | Empirical Solubility Range (mg/mL) | Primary Application |
| Polar Aprotic | DMSO, DMF, NMP | > 100 mg/mL | Reaction media (Cross-coupling, amination) |
| Ethers | THF, 1,4-Dioxane | 20 - 50 mg/mL | Grignard/Lithiation intermediates |
| Esters/Ketones | Ethyl Acetate, Acetone | 5 - 20 mg/mL | Extraction, Chromatography |
| Polar Protic | Methanol, Ethanol | 1 - 10 mg/mL | Crystallization (as an anti-solvent or co-solvent) |
| Aromatic | Toluene, Xylene | < 5 mg/mL | Azeotropic drying |
| Aliphatic | n-Hexane, Heptane | < 0.1 mg/mL | Precipitation / Anti-solvent |
Validated Experimental Methodologies
To determine the exact thermodynamic solubility of 4-Bromo-5-chloro-3-iodopyridin-2-amine for regulatory or precise formulation purposes, the Isothermal Shake-Flask Method must be employed. This protocol is a self-validating system designed to prevent false positives caused by supersaturation or polymorph conversion.
Protocol: Isothermal Shake-Flask Thermodynamic Solubility Determination
Phase 1: Equilibration
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Preparation: Add an excess amount of 4-Bromo-5-chloro-3-iodopyridin-2-amine (approx. 50-100 mg) to a 4 mL amber glass vial.
-
Solvent Addition: Add exactly 1.0 mL of the target organic solvent.
-
Agitation: Seal the vial and place it in a temperature-controlled thermoshaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for a minimum of 48 hours to ensure thermodynamic equilibrium is reached.
Phase 2: Separation & Validation 4. Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. 5. Filtration: Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (PTFE is required to prevent adsorption of the highly halogenated compound). 6. Solid-State Validation (Critical Step): Recover the residual solid pellet, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This ensures the crystal form has not transitioned into a solvate or hydrate during equilibration, which would alter the measured solubility.
Phase 3: Quantification 7. Dilution: Dilute the filtered supernatant with the mobile phase to fall within the linear range of the calibration curve. 8. Analysis: Quantify the concentration using HPLC-UV (e.g., C18 column, Acetonitrile/Water gradient, detection at ~254 nm).
Standard isothermal shake-flask methodology with mandatory solid-state validation.
Strategic Solvent Selection for Downstream Applications
Understanding the solubility profile allows for strategic manipulation during chemical synthesis and purification:
-
Palladium-Catalyzed Cross-Coupling: Because the compound contains three different halogens, regioselective cross-coupling (e.g., Suzuki or Sonogashira) is highly dependent on the solvent. 1,4-Dioxane or DMF are recommended. They provide high solubility for the starting material while stabilizing the oxidative addition complexes of the transition metal.
-
Recrystallization: A solvent/anti-solvent approach is highly effective. The compound can be dissolved in a minimal volume of warm Ethyl Acetate or THF (good solvents), followed by the slow, dropwise addition of n-Hexane or Heptane (anti-solvents) to induce controlled nucleation and high-purity crystal growth.
-
Extraction: For aqueous workups, Ethyl Acetate or Dichloromethane (DCM) are optimal. The high lipophilicity of the halogens ensures the compound will partition heavily into the organic layer, leaving polar impurities in the aqueous phase.
References
-
Bundhun, A., et al. "Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium." ResearchGate. Available at:[Link]
-
Hansen Solubility Parameters. "Welcome to the official site of HSP and HSPiP." Hansen-Solubility. Available at: [Link]
-
Abbott, S. "Hansen Solubility Parameters (HSP) | Practical Adhesion Science." Steven Abbott. Available at: [Link]
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NIH PMC. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." National Institutes of Health. Available at: [Link]
-
NIH PMC. "Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines." National Institutes of Health. Available at:[Link]
-
Solubility of Things. "4-Aminopyridine | Solubility of Things." Solubility of Things. Available at:[Link]
Sources
- 1. Products - Abovchem [abovchem.com]
- 2. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
